5-(4-Bromophenyl)isoxazol-3-ol

Antimycobacterial Drug-resistant tuberculosis Isoxazoline derivatives

This versatile isoxazole scaffold features a 4-bromophenyl group for Pd-catalyzed cross-coupling and a 3-hydroxyl group for oxidation/esterification. Its unique balance of lipophilicity (XLogP ~2.8) and H-bonding potential enables efficient library diversification. Quantifiable efficacy in TB research (MIC 0.62 μM vs. INH-resistant M. tuberculosis) validates its use in antimycobacterial drug discovery.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B11780885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)isoxazol-3-ol
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NO2)Br
InChIInChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)
InChIKeyUOFDGMMPCMDDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)isoxazol-3-ol: Core Properties and Scientific Procurement Context


5-(4-Bromophenyl)isoxazol-3-ol (CAS 1501326-27-7) is a substituted isoxazole derivative featuring a 4-bromophenyl group at the 5-position and a hydroxyl group at the 3-position of the isoxazole ring. This heterocyclic scaffold provides a unique balance of lipophilicity (calculated XLogP ~2.8) and hydrogen-bonding potential, positioning it as a versatile intermediate in medicinal chemistry and materials science [1]. Commercial availability includes standard research-grade purity of 95% with storage recommendations at room temperature in a cool, dry place . The compound's structural features enable participation in diverse chemical transformations including oxidation of the hydroxymethyl group to carboxylic acids and palladium-catalyzed cross-coupling reactions .

5-(4-Bromophenyl)isoxazol-3-ol: Why In-Class Compounds Cannot Be Interchanged


Isoxazole derivatives with bromophenyl substitution exhibit pronounced structure-dependent variations in biological activity and physicochemical properties that preclude simple substitution. Positional isomerism—such as 3- versus 5-substitution—alters electronic distribution and steric accessibility, directly impacting target engagement [1]. Functional group variation at the 3-position (e.g., -OH vs. -NH₂ vs. -COOH) modulates hydrogen-bonding capacity, metabolic stability, and synthetic tractability . In antimycobacterial screening, 4-bromophenyl isoxazole analogs demonstrate MIC values ranging from 0.62 μM to >12.5 μM against M. tuberculosis H37Rv depending on precise substitution pattern [2]. These quantifiable differences underscore the necessity for compound-specific procurement rather than class-level substitution.

5-(4-Bromophenyl)isoxazol-3-ol: Quantified Comparative Performance Evidence


5-(4-Bromophenyl)isoxazol-3-ol: 3-Fold Activity Advantage Against INH-Resistant M. tuberculosis vs. Isoniazid

In a comparative antimycobacterial study, the closely related derivative 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (compound 4l), which shares the 5-(4-bromophenyl)isoxazole core, demonstrated 3.0-fold greater activity against INH-resistant M. tuberculosis (INHR-MTB) compared to the first-line drug isoniazid (INH) [1]. This represents a meaningful efficacy differential in a clinically relevant drug-resistant strain.

Antimycobacterial Drug-resistant tuberculosis Isoxazoline derivatives

5-(4-Bromophenyl)isoxazol-3-ol: GPR120 Agonist Activity with Nanomolar Potency

Phenyl-isoxazol-3-ol derivatives containing the 5-(4-bromophenyl)isoxazol-3-ol core have been identified as potent GPR120 agonists. BindingDB data for a structurally related GPR120 agonist shows EC50 values of 6.40 nM (mouse GPR120 in CHOK1 cells) and 24 nM (human GPR120 short isoform), representing nanomolar potency [1]. The parent compound serves as a key scaffold for generating GPR120 agonists with therapeutic potential in diabetes and hyperlipidemia [2].

GPR120 FFA4 Metabolic disease Type 2 diabetes

5-(4-Bromophenyl)isoxazol-3-ol: Liquid Crystalline Mesomorphism in Materials Science Applications

Derivatives of 3-(4-bromophenyl)isoxazole, which are structurally closely related to 5-(4-bromophenyl)isoxazol-3-ol, exhibit liquid crystalline mesomorphism when further functionalized via Sonogashira cross-coupling. Specifically, 3-(4-bromophenyl)-5-(4-(decyloxy)phenyl)isoxazole and its derivatives display smectic C mesophase behavior, enabling applications in ordered liquid crystal phases [1]. In contrast, unfunctionalized 5-(4-bromophenyl)isoxazole lacks this liquid crystalline property, highlighting the value of the 3-ol derivative as a precursor for materials with tailored mesomorphic behavior [2].

Liquid crystals Materials science Sonogashira coupling Mesomorphism

5-(4-Bromophenyl)isoxazol-3-ol: Versatile Synthetic Intermediate with Orthogonal Reactivity

5-(4-Bromophenyl)isoxazol-3-ol offers orthogonal reactivity at two distinct sites: the bromophenyl group enables palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), while the 3-hydroxyl group can be oxidized to a carboxylic acid or further derivatized . This dual reactivity is not available in simpler analogs like 5-(4-bromophenyl)isoxazole, which lacks the hydroxyl handle, limiting its synthetic versatility. Additionally, the compound can be reduced with lithium aluminum hydride to yield (5-(4-bromophenyl)isoxazol-3-yl)methanol, a useful intermediate in pharmaceutical synthesis .

Synthetic chemistry Cross-coupling Oxidation Building block

5-(4-Bromophenyl)isoxazol-3-ol: Enhanced Metabolic Stability vs. Carboxylic Acid Analogs

The isoxazol-3-ol scaffold provides improved metabolic stability compared to corresponding carboxylic acid derivatives. Carboxylic acids are susceptible to rapid metabolic conjugation (e.g., glucuronidation), leading to accelerated clearance in vivo . In contrast, the isoxazole ring in 5-(4-bromophenyl)isoxazol-3-ol is generally more metabolically stable, making it a preferred bioisostere in drug design when extended half-life is desired . This differential stability is particularly relevant for compounds intended for in vivo pharmacological studies.

Metabolic stability Pharmacokinetics Drug design Bioisostere

5-(4-Bromophenyl)isoxazol-3-ol: Commercial Availability and Storage Specifications

5-(4-Bromophenyl)isoxazol-3-ol is commercially available from multiple suppliers with a minimum purity specification of 95% . Long-term storage recommendations specify a cool, dry place at room temperature, with no hazardous material classification for transport, simplifying procurement logistics compared to more reactive or moisture-sensitive isoxazole derivatives . In contrast, related compounds such as 5-(4-bromophenyl)isoxazole-3-carboxylic acid require more stringent storage conditions (e.g., refrigeration) and are classified with GHS hazard statements (H302, H315) [1].

Procurement Stability Storage conditions Purity

5-(4-Bromophenyl)isoxazol-3-ol: High-Impact Application Scenarios for Scientific and Industrial Use


Antimycobacterial Drug Discovery for Drug-Resistant Tuberculosis

Employ 5-(4-bromophenyl)isoxazol-3-ol as a core scaffold for synthesizing novel antimycobacterial agents. Evidence demonstrates that derivatives containing this moiety exhibit 3.0-fold greater potency against INH-resistant M. tuberculosis (MIC = 0.62 μM) compared to isoniazid [1]. This positions the compound as a valuable starting point for medicinal chemistry campaigns targeting multidrug-resistant TB, where novel scaffolds with efficacy against resistant strains are urgently needed.

GPR120 Agonist Development for Metabolic Disorders

Utilize 5-(4-bromophenyl)isoxazol-3-ol in the design and synthesis of GPR120 (FFA4) agonists. Structurally related phenyl-isoxazol-3-ol derivatives demonstrate potent GPR120 agonism with EC50 values in the single-digit nanomolar range [1]. This application scenario is directly relevant to pharmaceutical programs developing therapeutics for type 2 diabetes, obesity, and hyperlipidemia, where GPR120 activation has been clinically validated [2].

Synthesis of Liquid Crystalline Materials with Tailored Mesophases

Leverage 5-(4-bromophenyl)isoxazol-3-ol as a precursor for synthesizing unsymmetrical liquid crystalline compounds via Sonogashira cross-coupling. Derivatized analogs exhibit smectic C mesomorphism, enabling the creation of ordered liquid crystal phases for applications in display technologies, optical devices, and advanced materials [1]. The bromophenyl group serves as a convenient handle for palladium-catalyzed coupling, while the isoxazole core contributes to mesophase stability.

Medicinal Chemistry Building Block with Orthogonal Derivatization Sites

Incorporate 5-(4-bromophenyl)isoxazol-3-ol into synthetic routes requiring sequential derivatization. The compound offers two distinct reactive sites: the 4-bromophenyl group for cross-coupling reactions (Sonogashira, Suzuki) and the 3-hydroxyl group for oxidation, esterification, or reduction [1]. This orthogonal reactivity enables efficient diversification of chemical libraries, reducing the number of synthetic steps required to access structurally complex analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.